molecular formula C18H14BrNO2 B11300155 N-(4-bromophenyl)-7-methyl-1-benzoxepine-4-carboxamide

N-(4-bromophenyl)-7-methyl-1-benzoxepine-4-carboxamide

Cat. No.: B11300155
M. Wt: 356.2 g/mol
InChI Key: QYPHKVMMEGFNPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-7-methyl-1-benzoxepine-4-carboxamide: is an organic compound that belongs to the class of benzoxepines This compound is characterized by the presence of a bromophenyl group, a methyl group, and a benzoxepine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-7-methyl-1-benzoxepine-4-carboxamide typically involves the condensation of 4-bromophenylamine with 7-methyl-1-benzoxepine-4-carboxylic acid. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. One such method includes the use of ultrasonic irradiation in the presence of a solid acid catalyst, which provides a green and high-yielding process .

Chemical Reactions Analysis

Types of Reactions: N-(4-bromophenyl)-7-methyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-bromophenyl)-7-methyl-1-benzoxepine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-7-methyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting the growth of cancer cells and bacteria .

Comparison with Similar Compounds

  • N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
  • N-(4-bromophenyl)sulfonylbenzoyl-L-valine
  • 4-(3-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide

Uniqueness: N-(4-bromophenyl)-7-methyl-1-benzoxepine-4-carboxamide is unique due to its benzoxepine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C18H14BrNO2

Molecular Weight

356.2 g/mol

IUPAC Name

N-(4-bromophenyl)-7-methyl-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C18H14BrNO2/c1-12-2-7-17-14(10-12)11-13(8-9-22-17)18(21)20-16-5-3-15(19)4-6-16/h2-11H,1H3,(H,20,21)

InChI Key

QYPHKVMMEGFNPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.